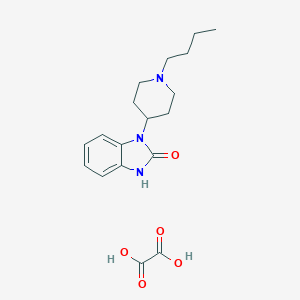
NS 521 oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS 521 oxalate is a novel, potent, and selective inhibitor of the protein tyrosine phosphatase SHP2. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
NS 521 oxalate inhibits the activity of SHP2 by binding to the catalytic domain of the protein. This binding prevents the dephosphorylation of proteins involved in cancer cell growth and survival, leading to inhibition of cancer cell growth and promotion of cancer cell death.
Efectos Bioquímicos Y Fisiológicos
NS 521 oxalate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, NS 521 oxalate has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NS 521 oxalate has several advantages for lab experiments. It is a potent and selective inhibitor of SHP2, making it a valuable tool for studying the role of SHP2 in cancer. However, NS 521 oxalate has some limitations. It is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood. In addition, NS 521 oxalate is expensive, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on NS 521 oxalate. One area of research is the development of more potent and selective SHP2 inhibitors. Another area of research is the investigation of the potential therapeutic applications of NS 521 oxalate in other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research on the long-term effects and potential toxicity of NS 521 oxalate is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
NS 521 oxalate can be synthesized through a multi-step process. The first step involves the synthesis of the key intermediate compound, 2-methyl-5-nitrobenzoic acid. This is followed by the synthesis of the key intermediate compound, 4-(2,5-difluorophenyl)-2-methylthiazole-5-carboxylic acid. The final step involves the coupling of the two intermediates to form NS 521 oxalate.
Aplicaciones Científicas De Investigación
NS 521 oxalate has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that NS 521 oxalate inhibits the activity of SHP2, a protein tyrosine phosphatase that is overexpressed in many types of cancer. Inhibition of SHP2 activity has been shown to inhibit cancer cell growth and promote cancer cell death.
Propiedades
Número CAS |
198969-52-7 |
|---|---|
Nombre del producto |
NS 521 oxalate |
Fórmula molecular |
C18H25N3O5 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |
Clave InChI |
GMDFJIJNFIKGNV-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
SMILES canónico |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Sinónimos |
1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



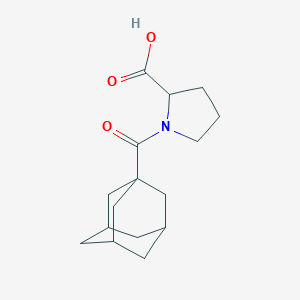
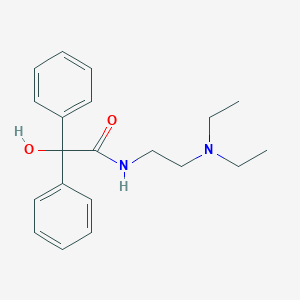
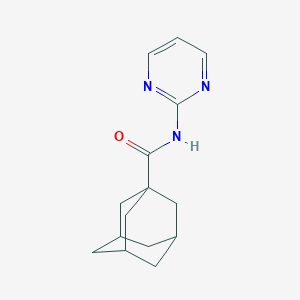
![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)

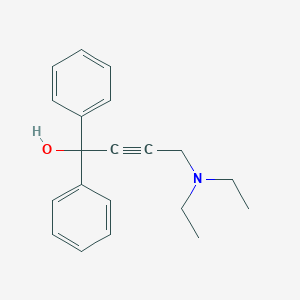
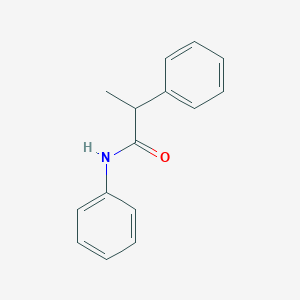
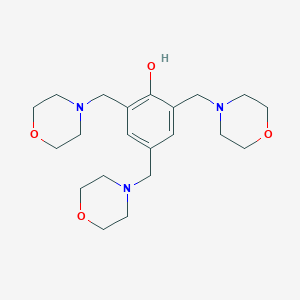
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)
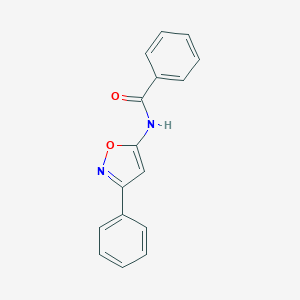
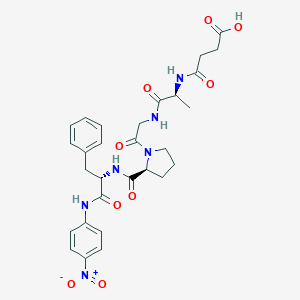
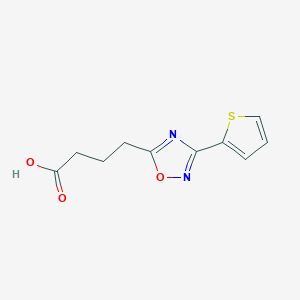
![5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B182065.png)
![(S)-4-Ethyl-4-hydroxy-8-methoxy-3-oxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B182066.png)